N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide
CAS No.:
Cat. No.: VC15334156
Molecular Formula: C28H25N3O2S2
Molecular Weight: 499.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H25N3O2S2 |
|---|---|
| Molecular Weight | 499.7 g/mol |
| IUPAC Name | N-benzyl-N-ethyl-2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetamide |
| Standard InChI | InChI=1S/C28H25N3O2S2/c1-3-29(17-20-12-5-4-6-13-20)24(32)18-30-26-25(21-14-8-7-11-19(21)2)35-28(34)31(26)23-16-10-9-15-22(23)27(30)33/h4-16H,3,17-18H2,1-2H3 |
| Standard InChI Key | VBRQTRMWNBKHNT-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituents
The compound features a thiazolo[3,4-a]quinazoline core, a bicyclic system combining a thiazole ring (a five-membered ring with nitrogen and sulfur atoms) fused to a quinazoline moiety (a six-membered ring with two nitrogen atoms). Key structural elements include:
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o-Tolyl group: A methyl-substituted phenyl ring at position 3 of the quinazoline system, enhancing lipophilicity and steric bulk.
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Thioxo group: A sulfur atom double-bonded to carbon at position 1, contributing to electron delocalization.
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Acetamide side chain: An N-benzyl-N-ethyl-substituted acetamide at position 2, which may influence binding affinity to biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 499.7 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Pathways
Condensation and Cyclization
The synthesis typically begins with o-tolyl isothiocyanate, which undergoes condensation with primary amines to form thiazole intermediates. Subsequent cyclization with anthranilic acid derivatives introduces the quinazoline framework. The acetamide side chain is appended via nucleophilic acyl substitution, using bromoacetyl bromide and N-benzyl-N-ethylamine .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring proper ring fusion during cyclization.
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Purification: The compound’s high molecular weight and lipophilicity necessitate chromatographic techniques for isolation.
| Compound Class | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Thiazoloquinazolines | COX-2 | 12.4 |
| Coumarin-thiazoles | Acetylcholinesterase | 8.7 |
| Pyrido-quinazolines | PDE4 | 18.9 |
Comparative Analysis with Heterocyclic Analogues
Thiazolo[4,5-b]pyridines
Unlike thiazolo[3,4-a]quinazolines, these analogues lack the fused quinazoline system, resulting in reduced planarity and weaker enzyme inhibition (e.g., 2.3-fold lower COX-2 affinity) .
Quinazoline-Benzothiazoles
Hybrid structures with benzothiazole moieties exhibit superior antioxidant properties (EC₅₀: 14 µM vs. 22 µM for thiazoloquinazolines) but poorer solubility due to extended aromaticity .
Future Directions
Mechanistic Studies
Elucidating the compound’s interaction with PDE4 and COX-2 via X-ray crystallography could guide structure-activity optimization.
Derivative Synthesis
Introducing polar substituents (e.g., hydroxyl or carboxyl groups) may improve aqueous solubility without compromising bioactivity.
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